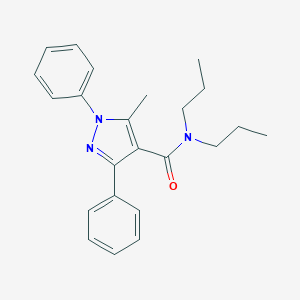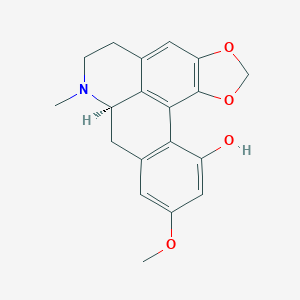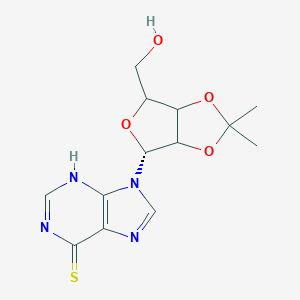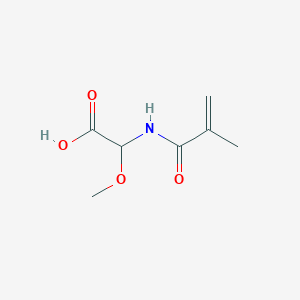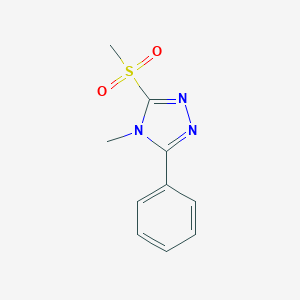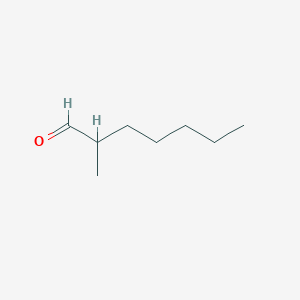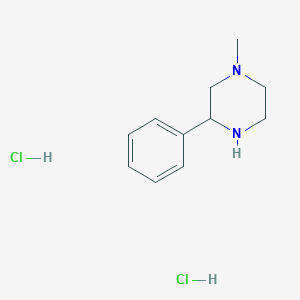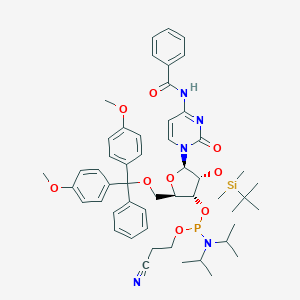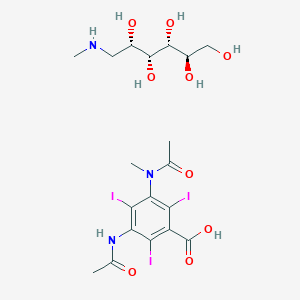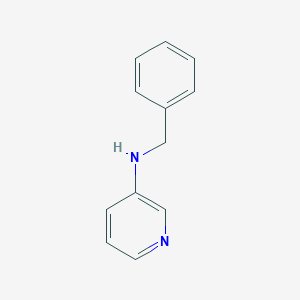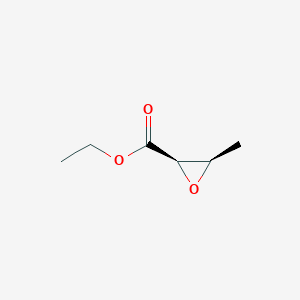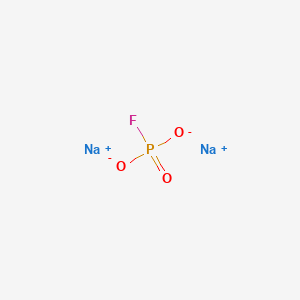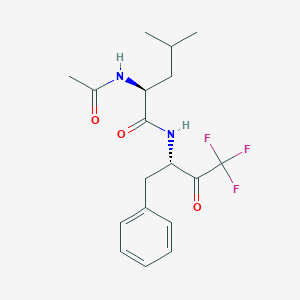![molecular formula C17H21NO4 B049947 (4S)-3-[(2S,3S)-3-Hydroxy-2,4-dimethyl-1-oxo-4-penten-1-yl]-4-(phenylmethyl)-2-oxazolidinone CAS No. 226703-78-2](/img/structure/B49947.png)
(4S)-3-[(2S,3S)-3-Hydroxy-2,4-dimethyl-1-oxo-4-penten-1-yl]-4-(phenylmethyl)-2-oxazolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S)-3-[(2S,3S)-3-Hydroxy-2,4-dimethyl-1-oxo-4-penten-1-yl]-4-(phenylmethyl)-2-oxazolidinone is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. It is a member of the oxazolidinone class of antibiotics and has been shown to have antimicrobial activity against a range of bacterial strains. In
Wirkmechanismus
The mechanism of action of (4S)-3-[(2S,3S)-3-Hydroxy-2,4-dimethyl-1-oxo-4-penten-1-yl]-4-(phenylmethyl)-2-oxazolidinone is believed to involve inhibition of bacterial protein synthesis. Specifically, this compound targets the 50S ribosomal subunit, preventing the formation of peptide bonds between amino acids and thereby blocking the production of new proteins. This mechanism of action is similar to that of other antibiotics in the oxazolidinone class, such as linezolid.
Biochemische Und Physiologische Effekte
In addition to its antimicrobial activity, (4S)-3-[(2S,3S)-3-Hydroxy-2,4-dimethyl-1-oxo-4-penten-1-yl]-4-(phenylmethyl)-2-oxazolidinone has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, and to reduce the activity of NF-kappaB, a transcription factor involved in the regulation of immune responses. In addition, this compound has been shown to have antitumor activity in vitro and in vivo, and to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (4S)-3-[(2S,3S)-3-Hydroxy-2,4-dimethyl-1-oxo-4-penten-1-yl]-4-(phenylmethyl)-2-oxazolidinone for lab experiments is its broad spectrum of antimicrobial activity. This makes it a useful tool for investigating the mechanisms of bacterial resistance and for developing new antibiotics. In addition, this compound has been shown to have low toxicity in vitro and in vivo, making it a potentially safe and effective therapeutic agent. However, one of the limitations of this compound is its complex synthesis method, which can make it difficult and expensive to produce in large quantities.
Zukünftige Richtungen
There are a number of potential future directions for research on (4S)-3-[(2S,3S)-3-Hydroxy-2,4-dimethyl-1-oxo-4-penten-1-yl]-4-(phenylmethyl)-2-oxazolidinone. One area of interest is the development of new derivatives of this compound with improved pharmacological properties, such as enhanced antimicrobial activity or reduced toxicity. Another area of research is the investigation of the mechanism of action of this compound in more detail, including its interactions with bacterial ribosomes and the downstream effects on protein synthesis. Finally, there is potential for research on the use of this compound in combination with other antibiotics or as part of a broader treatment regimen for bacterial infections.
Synthesemethoden
The synthesis of (4S)-3-[(2S,3S)-3-Hydroxy-2,4-dimethyl-1-oxo-4-penten-1-yl]-4-(phenylmethyl)-2-oxazolidinone involves the condensation of a ketone and an aldehyde with an amine. The reaction is catalyzed by a Lewis acid, typically titanium tetrachloride or zinc chloride, and proceeds through a series of intermediate steps to yield the final product. The synthesis of this compound is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield of pure product.
Wissenschaftliche Forschungsanwendungen
(4S)-3-[(2S,3S)-3-Hydroxy-2,4-dimethyl-1-oxo-4-penten-1-yl]-4-(phenylmethyl)-2-oxazolidinone has been the subject of extensive scientific research due to its potential as an antibiotic agent. It has been shown to have activity against a range of bacterial strains, including Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecium. In addition to its antimicrobial properties, this compound has also been investigated for its potential as an anti-inflammatory agent and as a treatment for cancer.
Eigenschaften
CAS-Nummer |
226703-78-2 |
|---|---|
Produktname |
(4S)-3-[(2S,3S)-3-Hydroxy-2,4-dimethyl-1-oxo-4-penten-1-yl]-4-(phenylmethyl)-2-oxazolidinone |
Molekularformel |
C17H21NO4 |
Molekulargewicht |
303.35 g/mol |
IUPAC-Name |
(4S)-4-benzyl-3-[(2S,3S)-3-hydroxy-2,4-dimethylpent-4-enoyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C17H21NO4/c1-11(2)15(19)12(3)16(20)18-14(10-22-17(18)21)9-13-7-5-4-6-8-13/h4-8,12,14-15,19H,1,9-10H2,2-3H3/t12-,14-,15+/m0/s1 |
InChI-Schlüssel |
NZNQVFXLNMUYFI-AEGPPILISA-N |
Isomerische SMILES |
C[C@@H]([C@@H](C(=C)C)O)C(=O)N1[C@H](COC1=O)CC2=CC=CC=C2 |
SMILES |
CC(C(C(=C)C)O)C(=O)N1C(COC1=O)CC2=CC=CC=C2 |
Kanonische SMILES |
CC(C(C(=C)C)O)C(=O)N1C(COC1=O)CC2=CC=CC=C2 |
Synonyme |
(4S)-3-[(2S,3S)-3-hydroxy-2,4-dimethyl-1-oxo-4-pentenyl]-4-(phenylmethyl)-2-oxazolidinone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



